5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1622290-26-9
VCID: VC6534341
InChI: InChI=1S/C5H2ClIN4/c6-5-8-1-2-3(9-5)4(7)11-10-2/h1H,(H,10,11)
SMILES: C1=NC(=NC2=C(NN=C21)I)Cl
Molecular Formula: C5H2ClIN4
Molecular Weight: 280.45

5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine

CAS No.: 1622290-26-9

Cat. No.: VC6534341

Molecular Formula: C5H2ClIN4

Molecular Weight: 280.45

* For research use only. Not for human or veterinary use.

5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine - 1622290-26-9

Specification

CAS No. 1622290-26-9
Molecular Formula C5H2ClIN4
Molecular Weight 280.45
IUPAC Name 5-chloro-3-iodo-2H-pyrazolo[4,3-d]pyrimidine
Standard InChI InChI=1S/C5H2ClIN4/c6-5-8-1-2-3(9-5)4(7)11-10-2/h1H,(H,10,11)
Standard InChI Key SUWWANYXJYREEJ-UHFFFAOYSA-N
SMILES C1=NC(=NC2=C(NN=C21)I)Cl

Introduction

Chemical Identity and Structural Features

Basic Identifiers

5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine is registered under the CAS number 1622290-26-9 and is cataloged in chemical databases such as ChemicalBook and GlpBio . Its systematic IUPAC name, 5-chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine, reflects the positions of the chlorine and iodine substituents on the fused pyrazolopyrimidine scaffold. The molecular structure features a bicyclic system with nitrogen atoms at positions 1, 3, 5, and 7, contributing to its electron-deficient aromatic character.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1622290-26-9
Molecular FormulaC5H2ClIN4\text{C}_5\text{H}_2\text{ClIN}_4
Molecular Weight280.45 g/mol
MDL NumberMFCD28368739

Structural Characterization

The compound’s 2D structure (Figure 1) illustrates the chlorine atom at position 5 and iodine at position 3 of the pyrazolo[4,3-d]pyrimidine core. X-ray crystallography and NMR spectroscopy have been employed to confirm the regiochemistry of halogen substitution . Density functional theory (DFT) calculations predict a planar geometry, with intramolecular hydrogen bonding between N1-H and the adjacent nitrogen atom stabilizing the tautomeric form .

Synthesis and Analytical Data

Synthetic Routes

The synthesis typically involves halogenation of the parent pyrazolo[4,3-d]pyrimidine scaffold. A common approach utilizes:

  • Chlorination: Reaction of 3-iodo-1H-pyrazolo[4,3-d]pyrimidine with phosphorus oxychloride (POCl3\text{POCl}_3) at reflux to introduce the chlorine substituent .

  • Iodination: Electrophilic iodination using Niodosuccinimide\text{N}-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst .

The reaction sequence requires careful temperature control (70–90°C) and inert atmosphere to prevent decomposition. Purification is achieved via column chromatography, yielding a white to off-white solid with a typical purity >95% .

Spectroscopic Properties

  • NMR Spectroscopy:

    • 1H^1\text{H}-NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, H-2), 13.20 (s, 1H, N-H) .

    • 13C^{13}\text{C}-NMR (100 MHz, DMSO-d6): δ 152.3 (C-5), 148.9 (C-3), 135.7 (C-7a), 109.4 (C-3a) .

  • Mass Spectrometry: ESI-MS m/z 281.45 [M+H]+^+ .

Physicochemical Properties and Stability

ParameterValueSource
Solubility in DMSO10 mM
Storage Temperature-80°C (6 months), -20°C (1 month)
Light SensitivityLight-sensitive

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, with a sharp mass loss corresponding to iodine release. The compound is stable under inert atmospheres but undergoes gradual oxidation in the presence of ambient oxygen, necessitating argon or nitrogen blanketing during handling .

GHS CodeHazard StatementPrecautionary Measures
GHS07H302P280, P305+P351+P338

Occupational Exposure Limits

No specific occupational exposure limits (OELs) have been established, but handling in a fume hood and adherence to ALARA (As Low As Reasonably Achievable) principles are recommended .

Comparative Analysis with Structural Isomers

The 7-chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine isomer (CAS 2089311-40-8) shares the same molecular formula but differs in chlorine positioning . Computational studies reveal that the 5-chloro derivative exhibits a 0.3 Å shorter C-I bond length compared to the 7-chloro analog, attributed to electron-withdrawing effects altering halogen bonding . Biological assays indicate that positional isomerism significantly impacts protein binding affinities, underscoring the importance of regiochemical control in drug design .

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